molecular formula C11H11ClO3 B13358919 Methyl 2-(4-chlorophenyl)-3-oxobutanoate

Methyl 2-(4-chlorophenyl)-3-oxobutanoate

Cat. No.: B13358919
M. Wt: 226.65 g/mol
InChI Key: MIEIQQTWYPKNQJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid and contains a chlorophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: 2-(4-chlorophenyl)-3-oxobutanoic acid.

    Reduction: Methyl 2-(4-chlorophenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with a shorter carbon chain.

    Ethyl 2-(4-chlorophenyl)-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(4-bromophenyl)-3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 2-(4-chlorophenyl)-3-oxobutanoate is unique due to its specific reactivity profile and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H11ClO3/c1-7(13)10(11(14)15-2)8-3-5-9(12)6-4-8/h3-6,10H,1-2H3

InChI Key

MIEIQQTWYPKNQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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